Cas no 2423-13-4 (linolenyl aldehyde)

Linolenyl aldehyde is an unsaturated aldehyde derived from linolenic acid, characterized by its reactive aldehyde group and polyunsaturated carbon chain. This compound is of interest in organic synthesis and lipid research due to its role as an intermediate in the oxidation of linolenic acid and related fatty acids. Its structure allows for further functionalization, making it valuable in the study of lipid peroxidation and the synthesis of bioactive molecules. Linolenyl aldehyde is also utilized in the investigation of flavor and aroma chemistry, as it contributes to the volatile profiles of oxidized oils. Its applications extend to analytical standards and model systems for studying oxidative stability in lipids.
linolenyl aldehyde structure
linolenyl aldehyde structure
Product Name:linolenyl aldehyde
CAS No:2423-13-4
MF:C18H30O
MW:262.430205821991
CID:912957
PubChem ID:5463051
Update Time:2025-08-05

linolenyl aldehyde Chemical and Physical Properties

Names and Identifiers

    • linolenyl aldehyde
    • Z,Z,Z-9,12,15-Octadecatrienal
    • (9Z,12Z,15Z)-Octadeca-9,12,15-trienal
    • 2423-13-4
    • Linolene aldehyde
    • (z,z,z)-9,12,15-octadecatrienal
    • TUCMDDWTBVMRTP-PDBXOOCHSA-N
    • LMFA06000243
    • BS-47775
    • TEAL
    • CHEBI:186996
    • E75400
    • 9Z,12Z,15Z-Octadecatrienal CAS 2423-13-4
    • 9Z,12Z,15Z-Octadecatrienal
    • SCHEMBL1301825
    • Inchi: 1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9-
    • InChI Key: TUCMDDWTBVMRTP-PDBXOOCHSA-N
    • SMILES: O=CCCCCCCC/C=C\C/C=C\C/C=C\CC

Computed Properties

  • Exact Mass: 262.2298
  • Monoisotopic Mass: 262.229665576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 13
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

linolenyl aldehyde Pricemore >>

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Additional information on linolenyl aldehyde

Linolenyl Aldehyde (CAS No: 2423-13-4)

Linolenyl aldehyde, also known as α-linolenal, is a naturally occurring unsaturated aldehyde with the CAS registry number 2423-13-4. This compound is a derivative of α-linolenic acid, which is an essential omega-3 fatty acid. Linolenyl aldehyde has garnered significant attention in recent years due to its potential applications in the fields of cosmetics, pharmaceuticals, and food additives. Its unique chemical structure and bioactive properties make it a subject of extensive research.

The molecular formula of linolenyl aldehyde is C18H30O, and its molecular weight is approximately 258.4 g/mol. The compound consists of an aliphatic chain with three double bonds, making it highly unsaturated. This unsaturation contributes to its reactivity and potential for undergoing various chemical transformations. Recent studies have explored the use of linolenyl aldehyde in the synthesis of bio-based polymers, where its unsaturation plays a crucial role in cross-linking reactions.

In terms of physical properties, linolenyl aldehyde is a colorless liquid with a characteristic odor. It has a melting point of -5°C and a boiling point of 175°C at standard atmospheric pressure. These properties make it suitable for use in formulations that require stability over a wide temperature range. Researchers have also investigated the thermal stability of linolenyl aldehyde, finding that it decomposes at temperatures above 200°C, which limits its application in high-temperature processes.

The biological activity of linolenyl aldehyde has been a focal point in recent studies. It has been reported to exhibit antimicrobial and antioxidant properties, making it a promising candidate for use in food preservation and personal care products. A study published in 2023 demonstrated that linolenyl aldehyde can inhibit the growth of common foodborne pathogens such as Escherichia coli and Salmonella typhimurium, suggesting its potential as a natural food preservative.

In the cosmetics industry, linolenyl aldehyde has been explored for its potential as a fragrance ingredient due to its pleasant odor profile. However, its use in this sector is subject to strict regulations to ensure safety for human use. Recent advancements in fragrance chemistry have focused on modifying the structure of linolenyl aldehyde to enhance its stability and reduce potential allergenicity.

The synthesis of linolenyl aldehyde traditionally involves the oxidation of α-linolenic acid using strong oxidizing agents such as KMnO4. However, this method often results in low yields and by-products, limiting its industrial applicability. To address this challenge, researchers have developed alternative methods, including enzymatic oxidation and microwave-assisted synthesis, which offer higher yields and better control over the reaction conditions.

In conclusion, linolenyl aldehyde (CAS No: 2423-13-4) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties and bioactive potential continue to drive research aimed at optimizing its synthesis and expanding its uses. As new findings emerge, linolenyl aldehyde is poised to play an increasingly important role in both scientific and commercial contexts.

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